DN-F01

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

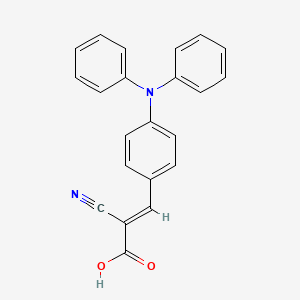

(E)-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c23-16-18(22(25)26)15-17-11-13-21(14-12-17)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-15H,(H,25,26)/b18-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGGJUIFYJXAJI-OBGWFSINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=C(C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C(\C#N)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DN-F01 Dye: A Technical Guide for Researchers

Introduction

DN-F01, commercially known as Dyenamo Yellow, is a synthetic organic dye predominantly utilized as a photosensitizer in Dye-Sensitized Solar Cells (DSSCs).[1] Its favorable optical and electrochemical properties make it a subject of interest for researchers in the field of renewable energy. This guide provides a comprehensive overview of the molecular structure, properties, and experimental protocols associated with this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Chemical Properties

Molecular Structure Diagram:

A visual representation of the this compound molecular structure is presented in various studies.[2][3]

Caption: Molecular Structure of this compound.

Chemical Identity (Inferred):

Based on the visual representation, this compound is an organic molecule characterized by a donor-π-acceptor (D-π-A) architecture, which is common for dyes used in DSSCs. The exact chemical formula and CAS number are not consistently reported in the available literature.

Physicochemical and Electronic Properties

The properties of this compound have been characterized primarily in the context of its application in DSSCs.

Table 1: Summary of this compound Dye Properties

| Property | Value | Notes |

| Appearance | Yellow Dye | [3] |

| Absorption Maximum (λmax) | 400 - 530 nm | The peak absorption is in the visible light spectrum.[4][5] |

| Band Gap Energy | ~2.46 eV | Calculated from absorbance and transmittance values.[3] |

| Application | Photosensitizer in Dye-Sensitized Solar Cells (DSSC) | [1] |

Experimental Protocols

The following sections detail common experimental procedures involving this compound.

Preparation of this compound Solution

A standard protocol for preparing a this compound solution for DSSC fabrication involves dissolving the dye in an organic solvent.

Experimental Workflow: this compound Solution Preparation

Caption: Workflow for the preparation of a this compound dye solution.

Optical Characterization using UV-Vis Spectroscopy

The absorption spectrum of the this compound solution is typically characterized using a UV-Vis spectrophotometer to determine its light-harvesting properties.

Experimental Workflow: UV-Vis Spectroscopy

Caption: Workflow for the optical characterization of this compound.

Fabrication and Characterization of DSSC with this compound

This compound is used as a sensitizer in the fabrication of DSSCs. The performance of these solar cells is then evaluated.

Experimental Workflow: DSSC Fabrication and Testing

Caption: Workflow for DSSC fabrication and performance evaluation.

Performance in Dye-Sensitized Solar Cells

The concentration of the this compound dye solution has a significant impact on the performance of the resulting DSSC.

Table 2: Effect of this compound Concentration on DSSC Performance

| Concentration (%wt) | Open-Circuit Voltage (Voc) (mV) | Short-Circuit Current (Isc) (mA) | Fill Factor (FF) | Efficiency (η) (%) |

| 0.125 | - | - | - | - |

| 0.5 | - | - | - | - |

| 1 | 637 | 1.714 | 0.533 | 2.018 |

| Data sourced from a study by R. Anoua et al., where the 1% concentration yielded the best performance.[5] Dashes indicate that specific values for these concentrations were not provided in the cited source, but the trend showed increasing efficiency with concentration. |

Signaling Pathways and Other Applications

The primary application of this compound documented in the scientific literature is as a photosensitizer in DSSCs.[1] There is currently no significant body of research suggesting its use in biological systems or involving signaling pathways. Therefore, a signaling pathway diagram is not applicable based on the available data. The dye's properties are optimized for light absorption and electron transfer in a photovoltaic device rather than for interaction with biological molecules.

Conclusion

This compound is a well-characterized synthetic dye with proven efficacy as a photosensitizer in Dye-Sensitized Solar Cells. Its strong absorption in the visible spectrum and suitable energy levels allow for efficient conversion of light to electricity. The provided experimental protocols offer a foundation for researchers to work with this dye. Further research could focus on optimizing its performance through co-sensitization or modification of the DSSC architecture. While its application is currently focused on materials science, the detailed understanding of its photophysical properties could inspire future research in other areas.

References

In-Depth Technical Guide to the Spectroscopic Properties of DN-F01

For Researchers, Scientists, and Drug Development Professionals

Introduction

DN-F01, commercially known as Dyenamo Yellow, is a synthetic organic dye predominantly utilized as a photosensitizer in Dye-Sensitized Solar Cells (DSSCs). Its primary function in this application is to absorb light and inject electrons into a semiconductor, initiating the process of converting light energy into electrical energy. A thorough understanding of its absorption and emission characteristics is paramount for optimizing device performance and for potential applications in other fields. This guide provides a detailed overview of the spectroscopic properties of this compound, based on available scientific literature.

Spectroscopic Data

The optical properties of this compound have been characterized primarily through UV-Visible absorption spectroscopy. The following tables summarize the quantitative data reported in the literature.

Absorption Spectra Data

The absorption spectrum of this compound is characterized by a broad band in the visible region of the electromagnetic spectrum.

| Parameter | Value | Experimental Conditions | Reference |

| Absorption Maximum (λmax) | 400 - 500 nm | 2x10⁻³ M in ethanol | [1][2] |

| 400 - 530 nm | 0.125%wt, 0.5%wt, and 1%wt in ethanol | [3][4] | |

| Specific Absorption Peaks | 415.05 nm (Absorbance: 3.94) | 2x10⁻³ M in ethanol | [2] |

| 430.91 nm (Absorbance: 3.48) | 2x10⁻³ M in ethanol | [2] | |

| 439.14 nm (Absorbance: 3.46) | 2x10⁻³ M in ethanol | [2] | |

| 468.97 nm (Absorbance: 3.43) | Not specified | ||

| Band Gap Energy | ~2.46 eV | Calculated from absorbance and transmittance | [2] |

Note: Absorbance values are highly dependent on the concentration and the path length of the cuvette used for measurement.

Emission Spectra Data

Currently, there is no publicly available quantitative data on the fluorescence emission spectrum of this compound, including its emission maximum and quantum yield. This suggests that this compound may be a weak fluorophore, or its emissive properties have not been a focus of research given its primary application in photovoltaics where non-radiative decay pathways for the excited state are often desired for efficient electron injection.

Experimental Protocols

The following section details the methodologies for the key experiments cited in the literature for the characterization of this compound.

Preparation of this compound Solution

-

Materials : this compound dye, Ethanol (spectroscopic grade).

-

Procedure for 2x10⁻³ M solution :

-

Accurately weigh the required amount of this compound powder.

-

Dissolve the powder in a known volume of ethanol to achieve a final concentration of 2x10⁻³ M.

-

Stir the solution until the dye is completely dissolved.

-

-

Procedure for %wt solutions :

-

Prepare solutions of 0.125%wt, 0.5%wt, and 1%wt by dissolving the appropriate mass of this compound in a known mass or volume of ethanol.

-

UV-Visible Absorption Spectroscopy

-

Instrumentation : A UV-Visible spectrophotometer, such as a Shimadzu UV-1800, is used.[2]

-

Procedure :

-

The spectrophotometer is calibrated using a cuvette filled with the solvent (ethanol) as a blank reference.

-

The this compound solution is placed in a quartz cuvette.

-

The absorption spectrum is recorded over a wavelength range, typically from 300 nm to 800 nm.[2]

-

The data is plotted as absorbance versus wavelength to identify the absorption maxima (λmax).

-

Experimental and Logical Workflows

The characterization of a dye like this compound for its primary application in Dye-Sensitized Solar Cells follows a logical workflow. The following diagram illustrates this process.

Caption: Experimental workflow for the characterization of a sensitizer dye for DSSC applications.

Signaling Pathways

This compound is a synthetic dye developed for materials science applications, specifically for photovoltaics. Based on the available literature, there is no evidence to suggest that this compound is involved in any biological signaling pathways. Its function is confined to the photophysical processes within a solar cell device. The mechanism of action in a DSSC is illustrated in the following diagram.

Caption: Electron transfer pathway in a this compound sensitized solar cell.

References

An In-depth Technical Guide to the Band Gap Energy of DN-F01

This technical guide provides a comprehensive overview of the band gap energy of the organic dye DN-F01, tailored for researchers, scientists, and professionals in drug development and materials science. It covers both experimental and computational approaches to band gap determination, presenting key data, detailed methodologies, and visual workflows.

Quantitative Data Summary

The experimentally determined optical band gap of this compound is summarized in the table below. This value is crucial for understanding the electronic and optical properties of the material, particularly its application as a sensitizer in Dye-Sensitized Solar Cells (DSSC).

| Material | Experimental Method | Band Gap (Eg) | Wavelength Range of Absorbance | Source |

| This compound | UV-Vis Spectroscopy | 2.46 eV | 400-500 nm | [1] |

Experimental Protocol: UV-Vis Spectroscopy and Tauc Plot Analysis

The band gap of this compound has been determined experimentally using UV-Vis spectroscopy. This method measures the absorption of light by the material as a function of wavelength, which can then be used to calculate the optical band gap.

Methodology:

-

Sample Preparation: A solution of this compound with a known concentration (e.g., 2x10-3 M) is prepared in a suitable solvent.

-

Spectroscopic Measurement: The absorbance and transmittance of the this compound solution are measured using a UV-Vis spectrophotometer, such as a Shimadzu UV-1800, over a relevant wavelength range (e.g., 300-800 nm). The this compound dye exhibits significant absorption in the visible light spectrum, specifically between 400-500 nm.[1]

-

Data Analysis - Tauc Plot Method: The optical band gap is determined from the absorption spectrum using the Tauc relation:

(αhν)1/n = A(hν - Eg)

Where:

-

α is the absorption coefficient.

-

h is Planck's constant.

-

ν is the photon frequency.

-

A is a proportionality constant.

-

Eg is the band gap energy.

-

The exponent n depends on the nature of the electronic transition (for direct allowed transitions in many organic dyes, n = 1/2).

-

-

Calculation Steps:

-

Convert the measured wavelength (λ) to photon energy (hν) using the equation: E (eV) = 1240 / λ (nm).

-

Calculate the absorption coefficient (α) from the absorbance (Abs) using the Beer-Lambert law: α = 2.303 * Abs / l, where l is the path length of the cuvette (typically 1 cm).

-

Plot (αhν)² versus hν.

-

Extrapolate the linear portion of the plot to the x-axis (where (αhν)² = 0). The x-intercept gives the value of the optical band gap (Eg).

-

Caption: Workflow for experimental band gap determination using UV-Vis spectroscopy.

Computational Protocol: Density Functional Theory (DFT)

While specific DFT calculations for this compound were not found in the initial search, a standard approach for calculating the band gap of organic molecules is outlined below. DFT is a powerful computational method for investigating the electronic structure of materials.

Methodology:

-

Geometry Optimization:

-

The molecular structure of this compound is first optimized to find its lowest energy conformation.

-

A suitable level of theory, such as B3LYP with a 6-31G(d) basis set, is often used for organic molecules.

-

-

Self-Consistent Field (SCF) Calculation:

-

A single-point energy calculation is performed on the optimized geometry to obtain the ground-state electronic properties.

-

This calculation determines the energies of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

-

Band Gap Calculation:

-

The fundamental band gap can be approximated by the difference between the LUMO and HOMO energy levels: Eg ≈ ELUMO - EHOMO.

-

It is important to note that standard DFT functionals, such as those within the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA), are known to underestimate band gaps.[2][3]

-

For more accurate predictions, hybrid functionals like HSE06 or methods that apply self-energy corrections (e.g., GW approximation) are recommended.[4]

-

-

Software:

-

Computational chemistry software packages such as Gaussian, ORCA, or Quantum ESPRESSO are commonly used for these calculations.

-

Caption: Workflow for computational band gap determination using DFT.

References

Unveiling the Mechanism of Photodynamic Therapy: A Technical Guide to Photosensitizer Action

For Researchers, Scientists, and Drug Development Professionals

Photodynamic therapy (PDT) represents a clinically approved and minimally invasive therapeutic strategy that utilizes the interplay of a photosensitizer, light, and molecular oxygen to elicit targeted cell death. This in-depth technical guide elucidates the core working principles of photosensitizers, providing a foundational understanding for researchers and professionals in the field of drug development. While specific data for a photosensitizer designated "DN-F01" is not available in the public domain, this guide presents the fundamental concepts and methodologies applicable to the broad class of these light-activated molecules.

The Triad of Photodynamic Therapy: Photosensitizer, Light, and Oxygen

The efficacy of PDT is contingent on three essential components:

-

The Photosensitizer (PS): A molecule that, upon absorption of light of a specific wavelength, transitions to an excited state. The ideal photosensitizer exhibits low toxicity in the dark but becomes highly cytotoxic upon illumination.

-

Light: The energy source that activates the photosensitizer. The wavelength of light must correspond to the absorption spectrum of the photosensitizer. The depth of tissue penetration is a critical factor, with longer wavelengths in the red and near-infrared regions offering deeper penetration.

-

Molecular Oxygen (O₂): Present in the target tissue, oxygen interacts with the activated photosensitizer to generate cytotoxic reactive oxygen species (ROS).

The selective accumulation of the photosensitizer in tumor or other target tissues, coupled with the precise delivery of light, confers a high degree of specificity to PDT, minimizing damage to surrounding healthy tissues.

The Core Mechanism: From Light Absorption to Cellular Destruction

The working principle of a photosensitizer is a cascade of photophysical and photochemical events initiated by light absorption.

Light Absorption and Excitation

Upon absorbing a photon of light, the photosensitizer molecule is promoted from its stable ground state (S₀) to a short-lived, high-energy excited singlet state (S₁).

Intersystem Crossing

From the excited singlet state, the photosensitizer can undergo a process called intersystem crossing (ISC) to a more stable, longer-lived excited triplet state (T₁). This triplet state is the key intermediate for the subsequent generation of reactive oxygen species.

Generation of Reactive Oxygen Species (ROS)

The excited triplet state of the photosensitizer can initiate two primary types of photochemical reactions, both of which result in the production of cytotoxic ROS.

-

Type I Reaction: The triplet photosensitizer can directly react with a substrate, such as a biological molecule or molecular oxygen, through electron or hydrogen transfer. This process generates radical ions and free radicals, which can further react with oxygen to produce ROS like superoxide anion (O₂⁻•), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).

-

Type II Reaction: This is often the dominant pathway in PDT. The triplet photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂). Singlet oxygen is a potent oxidizing agent that can damage a wide range of biological molecules.

Cellular Consequences of Photosensitizer Activation

The ROS generated during PDT are highly reactive and have a very short lifetime, meaning their damaging effects are confined to the immediate vicinity of the photosensitizer's localization within the cell. This subcellular localization is a critical determinant of the resulting cell death mechanism.

-

Mitochondrial Localization: Photosensitizers that accumulate in the mitochondria can rapidly induce apoptosis (programmed cell death) by disrupting mitochondrial function and initiating the caspase cascade.

-

Lysosomal Localization: Localization in lysosomes can lead to the release of lysosomal enzymes into the cytoplasm, triggering either apoptosis or necrosis (uncontrolled cell death).

-

Plasma Membrane Localization: Damage to the plasma membrane can lead to a loss of cellular integrity and induce necrosis.

-

Endoplasmic Reticulum (ER) Localization: Targeting the ER can induce ER stress, leading to apoptosis.

The ultimate outcome of PDT is a combination of direct tumor cell killing, damage to the tumor vasculature leading to ischemia, and the induction of a robust anti-tumor immune response.

Quantitative Data and Experimental Protocols

The development and evaluation of new photosensitizers rely on a suite of standardized quantitative assays and experimental protocols.

Quantitative Parameters for Photosensitizer Efficacy

| Parameter | Description | Typical Values |

| Molar Extinction Coefficient (ε) | A measure of how strongly a substance absorbs light at a given wavelength. | 10⁴ - 10⁵ M⁻¹cm⁻¹ |

| Singlet Oxygen Quantum Yield (ΦΔ) | The efficiency of generating singlet oxygen upon light absorption. | 0.3 - 0.8 |

| Photostability | The ability of the photosensitizer to resist degradation upon light exposure. | Varies significantly |

| IC₅₀ (Half-maximal inhibitory concentration) | The concentration of photosensitizer required to inhibit cell growth by 50% upon illumination. | nM to low µM range |

Standardized Experimental Protocols

1. Determination of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol typically involves the use of a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF), which is irreversibly consumed by singlet oxygen, leading to a decrease in its absorbance or fluorescence.

-

Materials: Photosensitizer, reference photosensitizer with known ΦΔ (e.g., methylene blue), DPBF, appropriate solvent (e.g., ethanol, DMSO), spectrophotometer or fluorometer, light source with a specific wavelength.

-

Methodology:

-

Prepare solutions of the test photosensitizer and the reference photosensitizer with matched absorbance at the excitation wavelength.

-

Add DPBF to both solutions.

-

Irradiate both solutions with the light source under identical conditions.

-

Monitor the decrease in DPBF absorbance (typically around 415 nm) over time for both solutions.

-

The ΦΔ of the test photosensitizer is calculated by comparing the rate of DPBF degradation to that of the reference photosensitizer.

-

2. In Vitro Photodynamic Efficacy Assessment

This protocol assesses the cytotoxic effect of the photosensitizer on cancer cells in culture.

-

Materials: Cancer cell line, cell culture medium, photosensitizer stock solution, multi-well plates, light source, viability assay reagent (e.g., MTT, WST-1).

-

Methodology:

-

Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the photosensitizer and incubate for a specific duration to allow for uptake.

-

Wash the cells to remove any photosensitizer that has not been taken up.

-

Expose the cells to a specific dose of light at the appropriate wavelength. A set of control plates should be kept in the dark.

-

Incubate the cells for a further 24-48 hours.

-

Add a cell viability reagent and measure the absorbance or fluorescence according to the manufacturer's instructions.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

-

Conclusion

The working principle of photosensitizers in photodynamic therapy is a well-defined process rooted in fundamental photochemistry and photobiology. The generation of reactive oxygen species, particularly singlet oxygen, upon light activation is the primary driver of cytotoxicity. The subcellular localization of the photosensitizer plays a pivotal role in dictating the mechanism of cell death. A thorough understanding of these core principles, coupled with rigorous quantitative analysis and standardized experimental protocols, is essential for the continued development of novel and more effective photosensitizers for a wide range of therapeutic applications.

A Technical Guide to the Electron Injection and Regeneration Dynamics of DN-F01 in Photocatalytic Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the electron injection and regeneration processes of the photosensitizer DN-F01, a critical component in various photocatalytic and photodynamic applications. We present a synthesis of its electrochemical and photophysical properties, methodologies for their characterization, and the kinetics that govern its function. While "this compound" is identified in some contexts as a cardiac myofibrillar ATPase inhibitor[1], this guide focuses on its role as a photosensitizer, particularly within Dye-Sensitized Solar Cells (DSSC)[2][3][4][5], where it is also known as Dyenamo Yellow. This guide is structured to provide researchers with the foundational data and experimental frameworks necessary to investigate and optimize systems utilizing this compound or similar photosensitizers.

Introduction to this compound as a Photosensitizer

This compound is an organic dye that functions as a photosensitizer, a molecule capable of absorbing light and transferring the energy to other molecules.[6] In the context of DSSCs, this compound absorbs photons from a light source, leading to the excitation of an electron to a higher energy state.[3][4][5] This excited electron can then be injected into the conduction band of a semiconductor material, typically titanium dioxide (TiO₂), initiating an electrical current.[2][5] The efficiency of this process is central to the overall performance of the device. Following electron injection, the oxidized this compound must be regenerated to its ground state to complete the photocatalytic cycle.

Core Processes: Electron Injection and Regeneration

The functionality of this compound in a photocatalytic system is defined by two primary events:

-

Electron Injection: Upon photoexcitation, an electron from the Highest Occupied Molecular Orbital (HOMO) of this compound is promoted to its Lowest Unoccupied Molecular Orbital (LUMO). If the LUMO energy level is appropriately aligned with the conduction band of an adjacent semiconductor (like TiO₂), the excited electron can be injected into the semiconductor. This charge separation is the fundamental step in converting light energy into electrical or chemical energy.

-

Regeneration: After electron injection, the this compound molecule is in an oxidized state (this compound⁺). For the photocatalytic cycle to continue, it must be reduced back to its ground state. This is typically achieved by a redox mediator, often an iodide/triiodide (I⁻/I₃⁻) electrolyte in DSSCs, which donates an electron to the oxidized dye.

Quantitative Data Summary

The following tables summarize the key photophysical and electrochemical properties of this compound, critical for understanding its electron transfer capabilities.

Table 1: Photophysical Properties of this compound

| Property | Value | Measurement Technique | Reference |

|---|---|---|---|

| Absorption Maximum (λmax) | 400-530 nm | UV-Vis Spectroscopy | [2][5] |

| Peak Absorbance Wavelengths | 415.05 nm, 430.91 nm, 439.14 nm | UV-Vis Spectroscopy | [4] |

| Molar Extinction Coefficient (ε) | Data not publicly available | UV-Vis Spectroscopy | |

| Band Gap Energy | ~2.46 eV | Tauc Plot from UV-Vis data | [3][4] |

| Excited State Lifetime (τ) | Data not publicly available | Time-Resolved Spectroscopy | |

Table 2: Electrochemical Properties and Electron Transfer Kinetics of this compound Systems

| Property | Value | Measurement Technique | Reference |

|---|---|---|---|

| Ground State Oxidation Potential (Eox) | Data not publicly available | Cyclic Voltammetry | |

| Excited State Oxidation Potential (E*ox) | Data not publicly available | Calculated from Eox and Band Gap | |

| Electron Injection Rate (kinj) | System dependent | Transient Absorption Spectroscopy | [7] |

| Regeneration Rate (kreg) | System dependent | Transient Absorption Spectroscopy |

| Electron Injection Efficiency (ηinj) | 73.3% (in a comparable g-C₃N₄/MoS₂ system) | Transient Absorption Spectroscopy |[7] |

Table 3: Performance of this compound in a Transparent Dye-Sensitized Solar Cell

| This compound Concentration (%wt) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Isc) | Fill Factor (FF) | Efficiency (η) |

|---|

| 1% | 637 mV | 1.714 mA | 0.533 | 2.018% |

Data from a study using an AM 1.5G solar simulator (100 mW/cm²)[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of photosensitizers like this compound. Below are standard protocols for key experiments.

4.1. UV-Visible (UV-Vis) Absorption Spectroscopy

-

Objective: To determine the absorption spectrum and band gap of this compound.

-

Methodology:

-

Prepare a solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration (e.g., 2x10⁻³ M).[3][4]

-

Use a dual-beam UV-Vis spectrophotometer, with the solvent as a reference.

-

Scan a wavelength range that covers the UV and visible spectrum (e.g., 300-800 nm).

-

The resulting spectrum plots absorbance versus wavelength. The peak absorbance (λmax) is a key characteristic.

-

The band gap energy can be estimated from the absorption edge using a Tauc plot.

-

4.2. Cyclic Voltammetry (CV)

-

Objective: To determine the ground state oxidation potential (HOMO level) of this compound.

-

Methodology:

-

A standard three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[8][9][10]

-

The this compound sample is dissolved in a solution with a supporting electrolyte to ensure conductivity.[8]

-

The potential is swept linearly from a starting potential to a vertex potential and then back.[11]

-

The current response is measured as a function of the applied potential.[9]

-

The potential at which oxidation begins (the onset of the anodic peak) corresponds to the ground state oxidation potential.[9][12]

-

4.3. Transient Absorption Spectroscopy (TAS)

-

Objective: To measure the kinetics of electron injection and regeneration.

-

Methodology:

-

TAS is a pump-probe technique. A high-intensity "pump" pulse (e.g., from a femtosecond laser) excites the this compound sample.[13][14][15]

-

A lower-intensity "probe" pulse, at a specific wavelength, is passed through the sample at various delay times after the pump pulse.[14]

-

The difference in the absorption of the probe pulse between the excited and unexcited sample is measured.[14]

-

To measure electron injection, the probe wavelength is set to monitor the appearance of the oxidized this compound⁺ cation or the injected electron in the semiconductor's conduction band. The rise time of this signal corresponds to the electron injection rate (kinj).

-

To measure regeneration, the decay of the this compound⁺ signal in the presence of the redox mediator is monitored. The decay kinetics provide the regeneration rate (kreg).

-

Visualizations of Core Processes

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental setups described in this guide.

Caption: The photocatalytic cycle of this compound, detailing the key steps of light absorption, electron injection, and regeneration.

Caption: Energy level alignment diagram illustrating the thermodynamic driving forces for electron injection and regeneration.

Caption: A simplified workflow for Transient Absorption Spectroscopy (TAS) used to measure electron transfer kinetics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Faster Electron Injection and More Active Sites for Efficient Photocatalytic H2 Evolution in g-C3 N4 /MoS2 Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactivity: redox: cyclic voltammetry [employees.csbsju.edu]

- 9. ossila.com [ossila.com]

- 10. Video: Cyclic Voltammetry CV: Measuring Redox Potentials and Currents [jove.com]

- 11. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 12. nanoscience.com [nanoscience.com]

- 13. Femtosecond transient absorption spectroscopy investigation into the electron transfer mechanism in photocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. edinst.com [edinst.com]

A Technical Guide to the Solubility of DN-F01 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

DN-F01, chemically known as 5-[4-(diphenylamino)phenyl]thiophene-2-cyanoacrylic acid, is a synthetic organic dye prominently utilized as a photosensitizer in the field of dye-sensitized solar cells (DSSCs).[1] Its molecular structure, featuring a donor-π-acceptor (D-π-A) framework, is critical to its function in converting light energy into electrical energy. The solubility of this compound in various organic solvents is a crucial parameter for the fabrication of efficient DSSCs, influencing dye bath preparation, semiconductor sensitization, and ultimately, the photovoltaic performance of the device. This technical guide provides a comprehensive overview of the available data on the solubility of this compound in organic solvents, detailed experimental protocols for solubility determination, and a workflow for assessing its solubility profile.

Chemical Properties of this compound

-

IUPAC Name: 5-[4-(diphenylamino)phenyl]thiophene-2-cyanoacrylic acid

-

Synonyms: this compound, Dyenamo Yellow

-

Molecular Formula: C26H18N2O2S

-

Molecular Weight: 422.50 g/mol

Solubility of this compound in Organic Solvents

The solubility of this compound is a critical factor in the preparation of dye solutions for sensitizing semiconductor films in DSSCs. While comprehensive quantitative data across a wide range of organic solvents is not extensively published, existing literature provides valuable insights, particularly concerning its solubility in ethanol, a common solvent for this purpose.

Quantitative Solubility Data

The following table summarizes the known quantitative and qualitative solubility of this compound in select organic solvents.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Polarity (Dielectric Constant) | Quantitative Solubility (at room temp.) | Observations |

| Ethanol | C2H5OH | 46.07 | 78.37 | 24.55 | ~1.6 mg/mL (approx. 3.8 mM) | Solutions up to 1% wt/v have been prepared, indicating good solubility.[1][2] |

| Acetonitrile | C2H3N | 41.05 | 81.6 | 37.5 | Data not available | Commonly used in electrolytes for DSSCs. |

| Dimethylformamide (DMF) | C3H7NO | 73.09 | 153 | 36.7 | Data not available | A common solvent for organic synthesis and device fabrication. |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | 39.6 | 9.08 | Data not available | A common solvent for organic compounds. |

| Chloroform | CHCl3 | 119.38 | 61.2 | 4.81 | Data not available | A common solvent for organic compounds. |

| Tetrahydrofuran (THF) | C4H8O | 72.11 | 66 | 7.6 | Data not available | A common solvent for organic synthesis. |

Note: The quantitative solubility in ethanol is an approximation derived from published solution concentrations.[1][2] Researchers should experimentally verify these values for their specific applications.

Experimental Protocols

The following section details a generalized experimental protocol for determining the solubility of this compound in various organic solvents. This protocol is based on standard laboratory practices for solubility assessment of organic compounds.

Protocol 1: Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of this compound and then determining the mass of the dissolved solute.

Materials:

-

This compound powder

-

Selected organic solvents (e.g., ethanol, acetonitrile, DMF, DMSO, chloroform, THF)

-

Analytical balance (accurate to 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Micropipettes

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound powder to a known volume of the desired organic solvent in a vial. The exact amount should be more than what is expected to dissolve to ensure a saturated solution with undissolved solid remaining.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be in constant contact with the excess solid.

-

-

Separation of Saturated Solution:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vial at a high speed (e.g., 5000 rpm) for 10-15 minutes.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a calibrated micropipette.

-

Transfer the aliquot to a pre-weighed, dry vial.

-

Evaporate the solvent completely using a gentle stream of nitrogen, a drying oven set to a temperature below the boiling point of the solvent and the decomposition temperature of this compound, or a vacuum oven.

-

Once the solvent is fully evaporated, re-weigh the vial containing the dried this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

-

The solubility can then be expressed in various units:

-

g/L: (mass of residue in g) / (volume of aliquot in L)

-

mg/mL: (mass of residue in mg) / (volume of aliquot in mL)

-

mol/L (Molarity): (mass of residue in g / molecular weight of this compound) / (volume of aliquot in L)

-

-

Experimental Workflow for Solubility Determination

Caption: Workflow for determining this compound solubility via the gravimetric method.

Protocol 2: UV-Vis Spectrophotometric Method

This method is suitable for compounds that have a strong chromophore, like this compound, and relies on Beer-Lambert Law.

Materials:

-

This compound powder

-

Selected organic solvents

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Standard Stock Solution:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the solvent in a volumetric flask to prepare a stock solution of known concentration.

-

-

Generation of a Calibration Curve:

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the respective solvent.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin. Determine the molar extinction coefficient (ε) from the slope of the line (Slope = ε × path length).

-

-

Preparation and Analysis of a Saturated Solution:

-

Prepare a saturated solution of this compound as described in Protocol 1 (Steps 1-3).

-

Carefully withdraw a small, known volume of the clear supernatant.

-

Dilute this aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve (or the Beer-Lambert Law, A = εcl) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Experimental Workflow for Spectrophotometric Solubility Determination

Caption: Workflow for determining this compound solubility via UV-Vis spectrophotometry.

Conclusion

Understanding the solubility of this compound in various organic solvents is paramount for its effective application in dye-sensitized solar cells and other potential areas of research. While quantitative data is most readily available for ethanol, the experimental protocols provided in this guide offer a robust framework for researchers to determine the solubility of this compound in other solvents of interest. The choice of solvent will invariably impact the efficiency of dye loading onto the semiconductor surface and, consequently, the overall performance of the resulting device. Therefore, careful and precise solubility determination is a critical step in the optimization of this compound-based technologies.

References

DN-F01: A Technical Guide for Research Professionals

Disclaimer: This document is a technical guide intended for researchers, scientists, and drug development professionals. It is not a Material Safety Data Sheet (MSDS). No official MSDS for DN-F01 has been found in publicly available resources. The information herein is compiled from scientific literature and should be used for research purposes only. All laboratory work should be conducted under the supervision of qualified personnel, following standard safety protocols.

Introduction

This compound, chemically known as 4-(diphenylamino)phenylcyanoacrylic acid, is a fluorescent dye with demonstrated utility in two distinct fields of research.[1] It functions as a potent, reversible-covalent inhibitor of cardiac muscle contraction, targeting the cardiac troponin complex.[1][2] Additionally, it serves as a photosensitizer in Dye-Sensitized Solar Cells (DSSC).[3][4][5][6] This guide provides a comprehensive overview of the available technical data on this compound.

Chemical and Physical Properties

This compound is a fluorophore that can undergo chemical structure changes over time, potentially due to exposure to light or temperature variations, leading to irreversible photobleaching.[1] As a dye, it is used to absorb light and sensitize solar cells.[3][4]

Table 1: Optical Properties of this compound

| Property | Value | Reference |

| Absorbance Spectrum | 400-500 nm | [3][4] |

| Peak Absorbance Wavelength | 415.05 nm | [3] |

| Band Gap Energy | ~2.46 eV | [3][4] |

| Fluorescence Emission Peak (alone) | 510-540 nm (broad and weak) | [1] |

| Fluorescence Emission Peak (with cChimera) | 520 nm (drastically increased intensity) | [1] |

Applications in Cardiovascular Research

This compound has been identified as a potent inhibitor of cardiac sarcomere function.[1][2] It exerts its effect by specifically inhibiting the calcium-dependent activation of myofilaments.[1] The likely target for this action is the cardiac troponin complex.[1][2]

Quantitative Biological Activity

The following table summarizes the key quantitative parameters of this compound's inhibitory effects on cardiac muscle function.

Table 2: In Vitro Biological Activity of this compound

| Parameter | Value | Description | Reference | | --- | --- | --- | | IC50 | 11 ± 4 nmol/L | Half-maximal inhibitory concentration on cardiac myofibrillar ATPase activity at full calcium activation (pCa 4.5). |[1][2] | | KD (to C35S cChimera) | 56 ± 16 nM | Dissociation constant for binding to a cardiac troponin C–troponin I chimera (C35S). |[1] | | KD (to A-Cys cChimera) | 45 ± 24 nM | Dissociation constant for binding to a cardiac troponin C–troponin I chimera (A-Cys). |[1] |

Experimental Protocols

The inhibitory effect of this compound on cardiac myofibrillar (CMF) ATPase activity was determined using a malachite green assay to measure phosphate concentrations.[1] Experiments were conducted at varying calcium concentrations (pCa 9, pCa 6, and pCa 4.5) to assess the calcium-dependent nature of the inhibition.[1]

The binding affinity of this compound to a cardiac troponin C–troponin I chimera (cChimera) was determined by titrating this compound into a solution of calcium-saturated cChimera and monitoring the change in fluorescence intensity.[1] The dissociation constant (KD) was calculated from these measurements.[1]

Signaling Pathway

Caption: Inhibitory pathway of this compound on cardiac muscle contraction.

Application in Dye-Sensitized Solar Cells (DSSC)

This compound is utilized as a dye sensitizer in the fabrication of Dye-Sensitized Solar Cells (DSSC), where it plays a crucial role in converting solar energy into electrical energy.[3][4][6]

Performance in DSSC

The performance of this compound in a DSSC is dependent on factors such as its concentration.

Table 3: Performance of this compound in DSSC at 1%wt Concentration

| Parameter | Value | Reference |

| Efficiency (η) | 2.018% | [5][6] |

| Open-Circuit Voltage (Voc) | 637 mV | [5][6] |

| Short-Circuit Current (Isc) | 1.714 mA | [5][6] |

| Fill Factor (FF) | 0.533 | [5][6] |

Experimental Protocols

The fabrication of DSSCs using this compound involves a working electrode made from a transparent conductive substrate (e.g., FTO glass) coated with a TiO2 paste.[6] This electrode is then immersed in a solution of this compound.[6][7] The counter electrode is typically platinum-based, and an electrolyte solution is injected between the electrodes.[6][7]

The electrical properties of the this compound sensitized DSSC are characterized using an I-V meter under a solar simulator (e.g., AM 1.5G, 100 mW/cm²).[5][6] This allows for the determination of key performance parameters such as efficiency, open-circuit voltage, and short-circuit current.[5][6]

Experimental Workflow

Caption: Workflow for the fabrication and characterization of a this compound based DSSC.

Safety Information

As of the latest search, a formal Material Safety Data Sheet (MSDS) for this compound is not publicly available. While research articles do not detail specific toxicity, general precautions for handling chemical compounds in a laboratory setting are advised. It is noted that synthetic dyes, as a class of compounds, can have potential negative impacts on human health and the environment.[8] Studies on the removal of toxic dyes from water suggest that environmental contamination is a concern for this category of chemicals.[9] Users should handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area.

Stability and Storage

This compound has been observed to change its chemical structure over time.[1] A stock solution of this compound that was 8 months old showed the presence of additional species in mass spectrometry analysis compared to a freshly made stock.[1] This suggests that for applications requiring high purity and defined chemical structure, freshly prepared solutions should be used. Proper storage conditions, likely involving protection from light and controlled temperature, are recommended to minimize degradation.

References

- 1. A Potent Fluorescent Reversible-Covalent Inhibitor of Cardiac Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 5. scispace.com [scispace.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Theoretical Modeling and Computational Insights into DN-F01 for Dye-Sensitized Solar Cell Applications: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and computational aspects of DN-F01, a prominent organic dye utilized as a photosensitizer in Dye-Sensitized Solar Cells (DSSCs). While comprehensive theoretical modeling studies on the this compound molecule itself are not extensively detailed in the public domain, this document synthesizes the available experimental data to infer its operational principles within the DSSC framework. The focus is on the underlying mechanisms of charge separation and transport that govern the performance of this compound-based photovoltaic devices.

Quantitative Performance Data of this compound based Dye-Sensitized Solar Cells

The efficiency and key photovoltaic parameters of Dye-Sensitized Solar Cells employing the this compound dye have been reported across various studies. The following table summarizes the performance metrics, providing a comparative view under different experimental conditions.

| Study Context | Open-Circuit Voltage (VOC) | Short-Circuit Current Density (JSC) | Fill Factor (FF) | Overall Conversion Efficiency (η) | Citation(s) |

| This compound with Cocktail Dye | 378 mV | 1.235 mA | 0.656 | 1.065% | [1] |

| This compound with Water-based Electrolyte (DSSC4) | Increase of 51 mV compared to non-aqueous | - | - | Clear increase | [2] |

| Characterization of Large-Scale DSSCs (15 cm²) | - | - | - | - | [3] |

| Effect of Concentration in Transparent DSSCs | - | - | - | - | [4][5] |

| General mention as a synthetic dye for DSSCs | - | - | - | - | [3] |

Note: Some studies mention the use of this compound but do not provide specific quantitative performance data in the provided snippets.

Experimental Protocols

The fabrication and characterization of this compound based DSSCs generally follow a standardized procedure. The key steps are outlined below.

1. Photoanode Preparation:

-

A transparent conductive glass (commonly FTO or ITO) is cleaned and treated.

-

A thin layer of a wide-bandgap semiconductor, typically nanocrystalline nitrogen-doped titanium dioxide (TiO₂), is deposited on the conductive glass.[4] This creates a porous, high-surface-area film.

2. Dye Sensitization:

-

The TiO₂-coated electrode is immersed in a solution containing the this compound dye. The dye molecules adsorb onto the surface of the TiO₂ nanoparticles.

3. Electrolyte Application:

-

An electrolyte solution, often containing a redox couple such as iodide/triiodide (I⁻/I₃⁻), is introduced between the photoanode and the counter electrode.[6] Studies have investigated the influence of different electrolyte compositions, including organic solvents and the addition of water, on device performance.[2][6]

4. Counter Electrode:

-

A counter electrode, typically a platinized conductive glass, is placed over the photoanode, sealing the electrolyte within the cell.

5. Characterization:

-

Spectroscopic Analysis: UV-Vis absorption spectroscopy is used to determine the light absorption characteristics of the this compound dye. For instance, this compound in ethyl acetate exhibits a broad absorption band between 350–480 nm, with a maximum at 421 nm.[2]

-

Photovoltaic Performance Measurement: The current-voltage (J-V) characteristics of the fabricated DSSC are measured under simulated solar illumination to determine the key performance parameters: VOC, JSC, FF, and η.[2]

Theoretical Framework and Signaling Pathways

The operation of a this compound based DSSC is governed by a series of photo-induced charge transfer processes. These processes can be visualized as a signaling pathway, as depicted in the following diagram.

Caption: The operational cycle of a Dye-Sensitized Solar Cell.

Explanation of the Signaling Pathway:

-

Light Absorption: The process begins with the absorption of a photon (hν) by the this compound dye molecule (S), promoting it to an excited state (S*).

-

Electron Injection: The excited dye molecule injects an electron into the conduction band of the TiO₂ semiconductor. This is a critical step, and its efficiency is a key determinant of the overall device performance.

-

Electron Transport: The injected electrons percolate through the porous TiO₂ network to the conductive glass and then flow through the external circuit to the counter electrode, generating an electric current.

-

Dye Regeneration: The oxidized dye molecule (S⁺) is regenerated back to its ground state by accepting an electron from the iodide ions (I⁻) in the electrolyte, which are in turn oxidized to triiodide (I₃⁻).

-

Redox Couple Regeneration: The triiodide ions diffuse to the counter electrode, where they are reduced back to iodide ions by the electrons that have traversed the external circuit, thus completing the cycle.

Experimental Workflow

The logical flow of fabricating and testing a this compound based DSSC is illustrated in the diagram below.

Caption: A generalized workflow for the fabrication of a DSSC.

References

DN-F01 quantum yield and molar extinction coefficient

For Researchers, Scientists, and Drug Development Professionals

Introduction

DN-F01, chemically known as 5-[4-(diphenylamino)phenyl]thiophene-2-cyanoacrylic acid, is a synthetic organic dye notable for its application as a photosensitizer in Dye-Sensitized Solar Cells (DSSCs). Its molecular structure, featuring a donor-π-acceptor (D-π-A) architecture, gives rise to its characteristic light-harvesting properties. This guide provides a summary of the available photophysical data for this compound and outlines the detailed experimental protocols for the determination of its key optical parameters.

Core Photophysical Data

The following table summarizes the reported quantitative photophysical data for this compound.

| Parameter | Value | Conditions | Reference |

| Molar Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ | In deprotonated state | [Not explicitly cited] |

| Maximum Absorption Wavelength (λmax) | 404 nm | In deprotonated state | [Not explicitly cited] |

| Fluorescence Quantum Yield (ΦF) | Data not available in the reviewed literature. | - | - |

Experimental Protocols

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. Its determination is crucial for quantitative analysis and for understanding the light-harvesting efficiency of a dye.

Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εcl). By measuring the absorbance of several solutions of known concentrations, the molar extinction coefficient (ε) can be determined from the slope of a plot of absorbance versus concentration.

Materials and Equipment:

-

This compound dye

-

High-purity solvent (e.g., ethanol, as used in some studies for dissolving this compound)

-

Volumetric flasks and pipettes for accurate dilutions

-

Analytical balance

-

UV-Vis spectrophotometer

-

Quartz cuvettes (typically 1 cm path length)

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations. The concentration range should be chosen such that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan a range of wavelengths that includes the expected λmax of this compound (e.g., 300-600 nm).

-

Use the pure solvent as a blank to zero the instrument.

-

Measure the absorbance spectrum for each of the diluted solutions.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

Record the absorbance value at λmax for each concentration.

-

Plot a graph of absorbance (at λmax) on the y-axis against concentration on the x-axis.

-

Perform a linear regression on the data points. The slope of the resulting line will be the molar extinction coefficient (ε) in units of M⁻¹cm⁻¹, assuming a 1 cm path length.

-

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Principle: The relative method is commonly used, where the fluorescence intensity of the sample is compared to that of a standard with a known quantum yield. The quantum yield of the unknown sample (Φx) can be calculated using the following equation:

Φx = Φstd * (Ix / Istd) * (Astd / Ax) * (nx² / nstd²)

Where:

-

Φstd is the quantum yield of the standard.

-

Ix and Istd are the integrated fluorescence intensities of the sample and the standard, respectively.

-

Ax and Astd are the absorbances of the sample and the standard at the excitation wavelength, respectively.

-

nx and nstd are the refractive indices of the sample and standard solutions, respectively.

Materials and Equipment:

-

This compound dye

-

A suitable fluorescence standard with a known quantum yield and overlapping absorption/emission spectra (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

High-purity, fluorescence-free solvent.

-

UV-Vis spectrophotometer.

-

Fluorometer.

-

Quartz cuvettes.

Procedure:

-

Solution Preparation:

-

Prepare a series of dilute solutions of both this compound and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.

-

-

Absorption Measurements:

-

Measure the UV-Vis absorption spectra of all prepared solutions.

-

Select an excitation wavelength at which both the sample and the standard have significant absorbance.

-

Record the absorbance values of all solutions at this excitation wavelength.

-

-

Fluorescence Measurements:

-

Using a fluorometer, record the fluorescence emission spectrum of each solution, using the selected excitation wavelength.

-

Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

Record the fluorescence spectrum of a solvent blank.

-

-

Data Analysis:

-

Subtract the solvent blank spectrum from each of the sample and standard fluorescence spectra.

-

Integrate the area under the corrected fluorescence emission spectra for both the sample and the standard to obtain the integrated fluorescence intensities (I).

-

Plot a graph of integrated fluorescence intensity versus absorbance for both the this compound and the standard solutions.

-

The slopes of these plots (Gradx and Gradstd) are proportional to the quantum yield.

-

Calculate the quantum yield of this compound using the modified equation: Φx = Φstd * (Gradx / Gradstd) * (nx² / nstd²)

-

Signaling Pathways and Biological Activity

Currently, there is no information available in the reviewed scientific literature to suggest that this compound is involved in any biological signaling pathways or possesses specific biological activity. Its primary application and research focus have been in the field of materials science, specifically for dye-sensitized solar cells.

Visualizations

The following diagram illustrates the general experimental workflow for determining the molar extinction coefficient and fluorescence quantum yield of an organic dye like this compound.

Caption: Experimental workflow for photophysical characterization.

Technical Guide: Opto-Electrochemical Properties of DN-F01 for Dye-Sensitized Solar Cell Applications

Audience: Researchers, scientists, and professionals in materials science and renewable energy.

Abstract: This technical guide provides a concise overview of the known optical and inferred electrochemical-related properties of the synthetic dye DN-F01, a material of interest for applications in Dye-Sensitized Solar Cells (DSSCs). While direct electrochemical data such as redox potential is not extensively available in the public domain, this document synthesizes the existing information on its optical characteristics, which are critical determinants of its performance as a photosensitizer in DSSCs. The guide includes a summary of quantitative data, a description of the experimental protocol for optical characterization, and diagrams illustrating the DSSC mechanism and experimental workflow.

Introduction

This compound is a yellow synthetic dye that has been investigated for its potential as a photosensitizer in Dye-Sensitized Solar Cells (DSSCs).[1] In a DSSC, the dye plays a crucial role in absorbing solar energy and initiating the process of converting it into electrical energy.[2][3] The efficiency of this process is intrinsically linked to the dye's optical and electrochemical properties. This guide focuses on the available data for this compound in this context.

Quantitative Data Summary

The optical properties of this compound have been characterized, providing insights into its light-harvesting capabilities. The key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Peak Absorbance Wavelength | 400 - 500 nm | [2][3][4] |

| Band Gap Energy (Eg) | ~2.46 eV | [2][3][4] |

Experimental Protocols

The primary experimental technique used to characterize the optical properties of this compound is UV-Vis Spectrophotometry.

3.1. UV-Vis Spectrophotometry for Optical Characterization

-

Objective: To determine the absorbance spectrum and transmittance of the this compound dye, from which the band gap energy can be calculated.[2][4]

-

Instrumentation: A UV-VIS Spectrophotometer (e.g., Shimadzu UV-1800) is used for this analysis.[2][4]

-

Sample Preparation: The this compound dye is dissolved in a suitable solvent, such as ethanol, to a specific concentration (e.g., 2x10-3 M).[2]

-

Procedure:

-

The spectrophotometer is calibrated using a blank sample (the solvent used for the dye).

-

The this compound solution is placed in a cuvette and inserted into the spectrophotometer.

-

The absorbance and transmittance of the solution are measured over a range of wavelengths, typically covering the UV and visible light spectrum.

-

The absorbance spectrum is plotted to identify the peak absorbance wavelengths.[2][3]

-

The band gap energy (Eg) is calculated from the absorbance data using the Tauc plot method.

-

Diagrams

4.1. Working Principle of a Dye-Sensitized Solar Cell (DSSC)

Caption: Working principle of a Dye-Sensitized Solar Cell (DSSC) with this compound.

4.2. Experimental Workflow for this compound Characterization

Caption: Experimental workflow for the optical characterization of this compound.

Conclusion

The available data on this compound primarily highlight its role as a photosensitizer in DSSCs, with key optical properties such as a peak absorbance in the visible light spectrum (400-500 nm) and a band gap energy of approximately 2.46 eV.[2][3][4] These characteristics are fundamental to its function in absorbing light and initiating the charge separation process in a solar cell. While this guide provides a foundation for understanding its optical behavior, further research into its specific redox potential and a broader range of electrochemical properties would be necessary to fully evaluate its performance and potential for optimization in DSSC applications.

References

DN-F01: A Comprehensive Technical Review of a Novel Cardiac Sarcomere Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

DN-F01 is a potent and fluorescent reversible-covalent inhibitor of cardiac muscle contraction. It represents a significant development in the field of cardiac pharmacology, offering a novel mechanism of action by directly targeting the cardiac sarcomere. This technical guide provides a comprehensive overview of the existing literature on this compound, with a focus on its quantitative data, experimental protocols, and mechanism of action.

Quantitative Data Summary

The inhibitory and binding properties of this compound have been characterized through rigorous in vitro experimentation. The key quantitative metrics are summarized in the table below for ease of comparison.

| Parameter | Value | Method | Target | Reference |

| IC50 | 11 ± 4 nmol/L | Myofibrillar ATPase Activity Assay | Cardiac Myofibrils | [1] |

| K D | ~50 nM | Fluorescence Spectroscopy | Cardiac Troponin C-Troponin I Chimera (cChimera) | [1] |

Table 1: Quantitative analysis of this compound activity. The half-maximal inhibitory concentration (IC50) and dissociation constant (KD) highlight the high potency of this compound.

Mechanism of Action: Inhibition of the Cardiac Sarcomere

This compound exerts its inhibitory effect on cardiac muscle contraction by directly targeting the troponin complex, a key regulatory component of the thin filament within the sarcomere.[1] The contraction of cardiac muscle is initiated by an increase in intracellular calcium concentration. Calcium ions bind to troponin C (cTnC), triggering a series of conformational changes in the troponin complex and tropomyosin. This process ultimately exposes the myosin-binding sites on actin, allowing for cross-bridge cycling and muscle contraction.

This compound specifically inhibits the calcium-dependent activation of the myofilaments.[1] It has been shown to bind to a chimera of cardiac troponin C and troponin I, indicating that the troponin complex is its primary target.[1] This interaction prevents the normal conformational changes required for muscle contraction, even in the presence of calcium.

The following diagram illustrates the proposed signaling pathway and the inhibitory action of this compound.

Figure 1: Mechanism of Action of this compound. This diagram illustrates the normal pathway of cardiac muscle contraction initiated by calcium influx and the inhibitory effect of this compound on the troponin complex, preventing contraction.

Key Experimental Protocols

The following sections detail the methodologies used in the key experiments to characterize this compound, as described in the primary literature.

Myofibrillar ATPase Activity Assay

This assay is crucial for determining the functional effect of this compound on the contractile machinery of cardiac muscle cells.

Objective: To measure the rate of ATP hydrolysis by cardiac myofibrils in the presence of varying concentrations of this compound to determine its inhibitory potency (IC50).

Methodology:

-

Preparation of Cardiac Myofibrils: Cardiac myofibrils are isolated from cardiac tissue (e.g., bovine or porcine ventricles) through a series of homogenization and centrifugation steps in specific buffers to purify the contractile proteins.

-

Assay Conditions: The ATPase activity is measured in a buffer solution containing KCl, MgCl2, EGTA, and a pH buffer (e.g., imidazole) to mimic physiological ionic conditions. The free calcium concentration is precisely controlled using a calcium-EGTA buffer system to assess calcium-dependent ATPase activity.

-

ATP Hydrolysis Measurement: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time. This is typically done using a colorimetric method, such as the malachite green assay.

-

Data Analysis: The ATPase activity is measured at various concentrations of this compound. The data are then plotted as percent inhibition versus this compound concentration, and the IC50 value is calculated by fitting the data to a dose-response curve.

Fluorescence Spectroscopy

Fluorescence spectroscopy is employed to investigate the direct binding interaction between this compound and its target protein.

Objective: To determine the binding affinity (dissociation constant, KD) of this compound to the cardiac troponin C-troponin I chimera (cChimera).

Methodology:

-

Protein Preparation: The cChimera protein is expressed and purified using standard molecular biology techniques.

-

Fluorescence Titration: The intrinsic fluorescence of the protein (e.g., from tryptophan residues) or the fluorescence of this compound itself is monitored. A solution of the cChimera is titrated with increasing concentrations of this compound.

-

Data Acquisition: The fluorescence emission spectrum is recorded after each addition of this compound. The change in fluorescence intensity or wavelength upon binding is measured.

-

Data Analysis: The change in fluorescence is plotted against the concentration of this compound. The resulting binding curve is then fitted to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (KD).

Nuclear Magnetic Resonance (NMR) Titrations

NMR spectroscopy provides detailed structural information about the interaction between this compound and the troponin complex at an atomic level.

Objective: To identify the binding site of this compound on the cChimera and to characterize the nature of the interaction (covalent vs. non-covalent).

Methodology:

-

Protein Isotope Labeling: For detailed structural studies, the cChimera protein is typically isotopically labeled with 15N and/or 13C by expressing it in minimal media containing 15NH4Cl and/or 13C-glucose as the sole nitrogen and carbon sources, respectively.

-

NMR Data Acquisition: A series of two-dimensional (2D) NMR spectra, such as 1H-15N HSQC spectra, are recorded for the labeled protein in the absence and presence of increasing amounts of this compound.

-

Chemical Shift Perturbation Analysis: The binding of this compound to the cChimera causes changes in the chemical environment of specific amino acid residues at the binding interface, leading to shifts in the corresponding peaks in the NMR spectrum. By analyzing these chemical shift perturbations, the binding site can be mapped onto the protein structure.

-

Covalent Binding Analysis: The formation of a covalent bond can be confirmed by observing specific changes in the NMR spectrum, such as the appearance of new cross-peaks or significant changes in the chemical shifts of residues near the reactive cysteine, and by using mass spectrometry to detect the mass adduct of this compound on the protein.

The following diagram outlines the general workflow for characterizing a novel inhibitor like this compound.

Figure 2: Experimental Workflow. A typical workflow for the characterization of a novel inhibitor, from initial target identification to lead optimization.

Conclusion

This compound is a promising novel inhibitor of cardiac muscle contraction with a well-defined mechanism of action targeting the troponin complex. The high potency and specific, calcium-dependent inhibition make it a valuable tool for research into cardiac physiology and a potential starting point for the development of new therapeutics for heart conditions characterized by hypercontractility. The detailed experimental protocols provided herein offer a guide for researchers seeking to further investigate this compound or similar compounds.

References

Methodological & Application

Application Notes and Protocols for DN-F01 Solution in DSSC Fabrication

Introduction

Dye-Sensitized Solar Cells (DSSCs) are a promising class of photovoltaic devices due to their cost-effectiveness and relatively simple fabrication process.[1][2] A critical component of a DSSC is the sensitizing dye, which absorbs light and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2).[3][4] DN-F01, a yellow organic dye, is utilized as a photosensitizer in the fabrication of DSSCs.[1][5] This document provides detailed protocols for the preparation of this compound solutions and their application in the fabrication of DSSCs. The performance of DSSCs is significantly influenced by the concentration of the this compound dye solution.[1][6]

This compound Dye Characteristics

This compound exhibits an absorption spectrum in the wavelength range of 400-530 nm.[1][2][6] Due to its lack of significant absorption above 500 nm, it is particularly suitable for creating yellow-tinted, semi-transparent DSSCs with high visible light transmission.[5] The molecular structure of this compound allows for its effective adsorption onto the surface of the TiO2 photoanode.[3][7]

Experimental Protocols

1. Preparation of this compound Dye Solution

This protocol details the preparation of this compound solutions at various weight percentages. The 1%wt concentration has been shown to yield the best performance in DSSC fabrication.[1][6]

Materials:

-

Dyenamo Yellow (this compound) powder

-

Ethanol (absolute)

-

Reagent bottle

-

Vortex stirrer

-

Analytical balance

-

Micropipette or graduated cylinder

Procedure:

-

Accurately weigh the required amount of this compound powder using an analytical balance. For example:

-

Transfer the weighed this compound powder into a clean reagent bottle.

-

Seal the bottle and mix the contents using a vortex stirrer at a speed of 200-300 rpm for approximately 60 minutes, or until the solution is completely homogenous.[1]

-

After stirring, allow the solution to stand for 24 hours in a closed container, protected from light, to ensure complete dissolution and stabilization.[1]

2. Fabrication of DSSC with this compound Dye

This protocol outlines the fabrication of a dye-sensitized solar cell using the prepared this compound solution.

Materials and Equipment:

-

Fluorine-doped Tin Oxide (FTO) conductive glass

-

TiO2 paste

-

Prepared this compound dye solution

-

Platinum (Pt) paste or graphite pencil for counter electrode

-

Iodide-based electrolyte solution

-

Ethanol for washing

-

Hot plate

-

Spin coater or doctor blade

-

Furnace

-

Binder clips

Procedure:

-

Preparation of the Photoanode (Working Electrode):

-

Clean the FTO glass substrate thoroughly.

-

Deposit a layer of TiO2 paste onto the conductive side of the FTO glass using a method such as spin coating or doctor blading.[2][8]

-

Heat the TiO2-coated FTO glass on a hot plate at approximately 150°C for 10 minutes.[8] For enhanced performance, sintering at higher temperatures (e.g., 450°C) can be performed if the substrate allows.[9]

-

-

Dye Sensitization:

-

Immerse the prepared TiO2 electrode into the this compound dye solution.[1][2]

-

Allow the electrode to soak for a sufficient amount of time (e.g., 10 minutes to 24 hours) to ensure adequate dye adsorption. The optimal time can vary.[8][10] The solution can be gently heated (60-80°C) to expedite the process if necessary.[8]

-

After soaking, remove the electrode from the dye solution and rinse it with fresh ethanol to remove any excess, non-adsorbed dye.[8]

-

-

Preparation of the Counter Electrode:

-

Assembly of the DSSC:

-

Place a spacer material on the dye-sensitized TiO2 electrode.

-